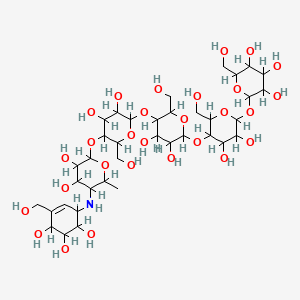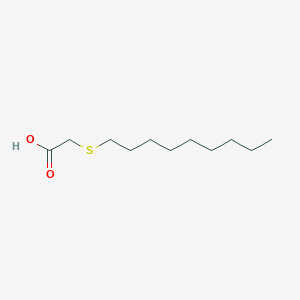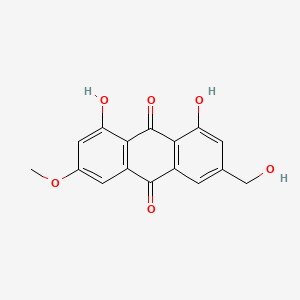
2-Tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine is a member of acridines.
Scientific Research Applications
Alzheimer's Disease Therapeutics
2-Tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine derivatives are being studied for their potential as Alzheimer's disease therapeutics. One compound in this category, 9-amino-1,2,3,4-tetrahydroacridin-1-ol, has shown promising results in inhibiting acetylcholinesterase, which is a common target in Alzheimer's disease treatment. This compound has been active in models predictive of Alzheimer's disease activity and is currently in clinical trials (Shutske et al., 1989).
Antidiabetic Potential
Derivatives of 2-Tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine have also been investigated for their potential as antidiabetic agents. Studies on new substituted tetrahydroacridine derivatives hybridized at their position 9 with different heterocycles have shown promising results in vivo. These compounds demonstrated efficiency and safety margins in managing diabetic conditions in rats, with notable improvements in glucose level, α-amylase, liver function enzymes, and lipid profile parameters after treatment (Megeed et al., 2017).
Enzyme Induction
Studies have also explored the role of 2-Tert-butyl derivatives in the induction of detoxifying enzymes. Specific compounds, such as 2(3)-tert-butyl-4-hydroxyanisole (BHA), are known for their anticarcinogenic effects, attributable to the induction of detoxifying enzymes like glutathione S-transferases and quinone reductase in the liver and other tissues. The structural modification of these compounds can manipulate the tissue specificity of enzyme induction, which has implications for cancer research and treatment (De Long et al., 1985).
Antibacterial Applications
Derivatives of 2-Tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine have been synthesized and evaluated for their antibacterial properties, particularly against gram-negative bacterial infections. Certain esters derived from these compounds have shown to protect animals against infections like Escherichia coli and may operate through a pro-drug mechanism, providing a novel approach to treating bacterial infections (Santilli et al., 1975).
Neuroprotective Effects
Some derivatives have been studied for their neuroprotective effects. For instance, the derivative 9-(4-ethoxycarbonylyphenoxy)-6,7-dimethoxy-1,2,3,4-tetrahydroacridine (EDT) has demonstrated protective effects against cerebral ischemia and has been shown to attenuate neurotoxicity induced by glutamic acid and sodium nitroprusside in primary cortical cultures, indicating its potential in managing neurological disorders (Sheng & Liu, 2003).
properties
Product Name |
2-Tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2-tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C18H23N/c1-12-14-7-5-6-8-16(14)19-17-10-9-13(11-15(12)17)18(2,3)4/h5-8,13H,9-11H2,1-4H3 |
InChI Key |
UJQXZVLPQFZFJK-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(CCC2=NC3=CC=CC=C13)C(C)(C)C |
Canonical SMILES |
CC1=C2CC(CCC2=NC3=CC=CC=C13)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



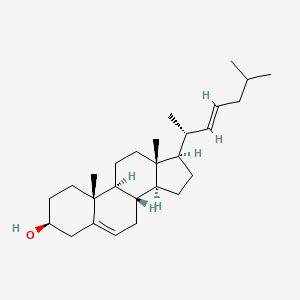
![N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide](/img/structure/B1231682.png)
![3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone](/img/structure/B1231685.png)
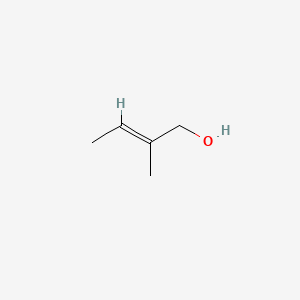

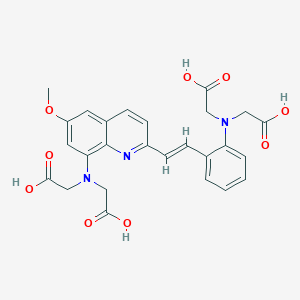
![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)
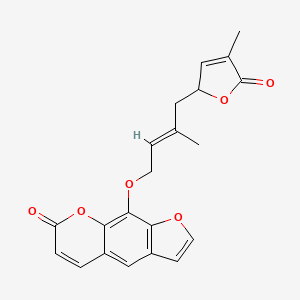
![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)

